2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide
Description
2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide is a benzamide derivative characterized by a methoxy-substituted benzamide core linked to a prop-2-en-1-yl (allyl) carbamoyl group. The structure comprises a benzene ring with a carbamoylmethoxy substituent at the 2-position, where the carbamoyl group is further functionalized with an allyl moiety. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their biological activities, including pesticidal, antifungal, and pharmacological properties .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-[2-oxo-2-(prop-2-enylamino)ethoxy]benzamide |
InChI |
InChI=1S/C12H14N2O3/c1-2-7-14-11(15)8-17-10-6-4-3-5-9(10)12(13)16/h2-6H,1,7-8H2,(H2,13,16)(H,14,15) |
InChI Key |
BQPRCANMYXNHBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Allylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-aminobenzamide with allyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-(2-(Allylamino)-2-oxoethoxy)benzamide can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Allylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to hydroxyl derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against human colorectal carcinoma cell lines (HCT116). In vitro assays demonstrated significant cytotoxic effects, with some compounds exhibiting lower IC50 values than established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Related Compounds
2. Antimicrobial Properties
The compound has shown promise in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives similar to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens, revealing significant antimicrobial activity .
Table 2: Antimicrobial Activity
| Compound ID | MIC (µM) | Bacterial Strain | Reference |
|---|---|---|---|
| N1 | 1.27 | Staphylococcus aureus | |
| N8 | 1.43 | Escherichia coli | |
| N22 | 2.60 | Klebsiella pneumoniae |
Mechanistic Insights
The mechanism of action for compounds like 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide often involves the inhibition of key enzymes or pathways in cancer and microbial cells. For instance, studies have indicated that certain derivatives inhibit dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis, thereby exerting antimicrobial and anticancer effects .
Clinical Trials and Future Directions
Currently, compounds related to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide are being investigated in clinical settings for their safety and efficacy in treating various conditions. For example, a related compound has progressed to Phase II clinical trials aimed at evaluating its potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2-(Allylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzamide core can interact with various receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide with structurally related benzamide derivatives, focusing on substituents, physical properties, and biological activities:
Note: Activity inferred from structural similarity to pesticidal benzamides in .
Key Observations:
However, the absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilic reactivity compared to 2-chlorobenzamide derivatives . Nitazoxanide leverages a nitro-thiazolyl group for antiparasitic activity, highlighting the role of heterocyclic moieties in enhancing bioactivity .
Physical Properties :
- The melting points of analogous compounds (126–167°C for pesticidal benzamides) suggest moderate thermal stability, likely influenced by hydrogen-bonding networks and aromatic stacking. The target compound’s melting point is unreported but may align with this range.
Synthetic Strategies: Pesticidal benzamides () are synthesized via nucleophilic acyl substitution between chlorobenzoyl chlorides and substituted pyrimidinyl amines. A similar approach could apply to the target compound, using allyl isocyanate or carbamoyl chloride . describes complex benzamide syntheses involving brominated intermediates and thiazolidinone rings, which may inform scalable routes for allyl-functionalized derivatives .
Biological Activity: While the target compound lacks direct activity data, its allyl carbamoyl group resembles the morpholino and trifluoroethoxy substituents in Compounds 17–19, which exhibit strong antifungal activity (87–93% yields) .
Biological Activity
2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a prop-2-en-1-yl carbamoyl group and a methoxy substituent. This unique structure may contribute to its interaction with various biological targets.
Research indicates that compounds similar to 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide often interact with multiple receptors, influencing a variety of biochemical pathways. The following mechanisms have been observed:
- Receptor Binding : Similar compounds have shown high affinity for various receptors, including those involved in inflammation and cancer pathways .
- Biochemical Pathways : These compounds can modulate pathways related to antiviral, anticancer, anti-inflammatory, and antioxidant activities .
Pharmacological Effects
The pharmacological profile of 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide suggests potential therapeutic applications:
| Activity | Details |
|---|---|
| Anticancer | Inhibitory effects on tumor growth in preclinical studies. |
| Anti-inflammatory | Reduction in inflammatory markers in vitro. |
| Antioxidant | Scavenging of free radicals observed in assays. |
Case Studies and Research Findings
- Anticancer Activity : A study on similar benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the presence of the benzamide moiety enhances bioactivity against tumors .
- Anti-inflammatory Effects : Experimental models showed that compounds with similar structures effectively reduced inflammation markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .
- Enzyme Inhibition : Research has indicated that derivatives of benzamide exhibit potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II), with Ki values in the nanomolar range . This suggests that 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide may also possess similar enzyme-inhibitory properties.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that compounds with this structural framework generally exhibit low toxicity at therapeutic doses. However, further investigations are necessary to fully understand the safety profile of 2-{[(Prop-2-en-1-yl)carbamoyl]methoxy}benzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
